molecular formula C21H18N4O3S2 B11607019 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11607019
M. Wt: 438.5 g/mol
InChI Key: GKLITLDOZOJUFD-UHFFFAOYSA-N
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Description

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. The final step involves coupling the oxadiazole and thiazole intermediates with an acetamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully hydrogenated derivatives .

Scientific Research Applications

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-27-16-9-7-14(8-10-16)11-19-24-25-21(28-19)30-13-18(26)23-20-22-17(12-29-20)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,23,26)

InChI Key

GKLITLDOZOJUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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